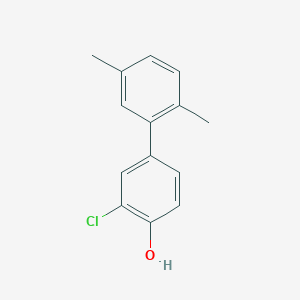

2-Chloro-4-(2,5-dimethylphenyl)phenol

Description

2-Chloro-4-(2,5-dimethylphenyl)phenol is a substituted phenolic compound featuring a chloro group at the ortho position (C2) of the phenol ring and a 2,5-dimethylphenyl moiety at the para position (C4). The addition of two methyl groups to the para-substituted phenyl ring in this compound increases its molecular weight to approximately 232.7 g/mol (C₁₄H₁₃ClO) and likely enhances lipophilicity (predicted logP ~4.2 vs. ~3.5 for 2-Chloro-4-phenylphenol). Such modifications may influence its solubility, bioavailability, and interaction with biological targets, though empirical studies are needed to confirm these effects.

Properties

IUPAC Name |

2-chloro-4-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(15)8-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQUCZSZCBTWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685862 | |

| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-99-4 | |

| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols.

Scientific Research Applications

2-Chloro-4-(2,5-dimethylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom and the 2,5-dimethylphenyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Electronic Properties

The substituent patterns on aromatic rings critically determine molecular behavior. Below is a comparative analysis of 2-Chloro-4-(2,5-dimethylphenyl)phenol with related compounds:

*Estimated based on structural analogs.

Research Findings and Mechanistic Hypotheses

Substituent Position and Activity

Evidence from carboxamide derivatives suggests that ortho/para-substituted dimethyl groups (e.g., 2,5-dimethylphenyl) enhance PET inhibition compared to meta-substituted analogs (e.g., 3,5-dimethylphenyl), likely due to favorable spatial alignment in biological targets . For this compound, the chloro group at C2 may similarly stabilize binding via halogen bonding, while the dimethylphenyl moiety enhances hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.